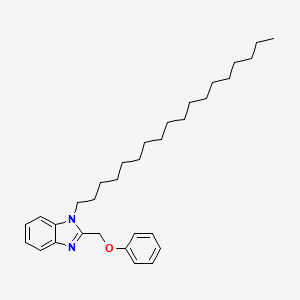![molecular formula C24H23N3OS B2398517 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide CAS No. 922938-41-8](/img/structure/B2398517.png)
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide” is a complex organic molecule that contains several functional groups and rings, including a benzo[d]thiazol ring, a phenyl ring, and a pyridin ring . These structural features suggest that it could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, includes a benzo[d]thiazol ring which is a heterocyclic compound containing both sulfur and nitrogen in the ring. It also contains a phenyl ring and a pyridin ring, both of which are aromatic and could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the benzo[d]thiazol, phenyl, and pyridin rings. These structures can participate in a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution .Applications De Recherche Scientifique
- Thiazole derivatives have been studied for their antimicrobial properties. Some compounds containing thiazole moieties exhibit antibacterial, antifungal, and antiviral effects . Investigating the specific antimicrobial potential of this compound could be valuable.
- Thiazoles have been explored as potential anticancer agents. For instance, tiazofurin, a thiazole-based compound, shows promising activity against cancer cells . Research into the anticancer effects of our compound could yield valuable insights.
- Thiazoles may exhibit antioxidant properties, which are crucial for combating oxidative stress and preventing cellular damage. Exploring the antioxidant potential of our compound is worthwhile .
- Urease inhibitors are of interest for treating ulcers and infections caused by urease-producing bacteria. Thiazole-based compounds have been proposed as potential urease inhibitors . Exploring this aspect could provide novel therapeutic avenues.
Antimicrobial Activity
Anticancer Potential
Antioxidant Activity
Urease Inhibition
Orientations Futures
Given the interesting structural features of this compound and the biological activity of related compounds, it could be a promising candidate for further study. Potential areas of research could include exploring its synthesis, investigating its physical and chemical properties, and testing its biological activity .
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various targets to exert their effects . For instance, they can act as inhibitors of certain enzymes or receptors, modulating their activity and leading to therapeutic effects .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that they likely interact with multiple biochemical pathways . For example, they may affect pathways related to inflammation, pain perception, microbial growth, and tumor progression .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
Given the biological activities associated with thiazole derivatives, the compound could potentially exert effects such as reducing inflammation, alleviating pain, inhibiting microbial growth, or suppressing tumor progression .
Propriétés
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS/c1-17-14-21-22(15-18(17)2)29-24(26-21)27(16-20-10-6-7-13-25-20)23(28)12-11-19-8-4-3-5-9-19/h3-10,13-15H,11-12,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFGKIYXLWTZMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CC=CC=N3)C(=O)CCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide](/img/structure/B2398435.png)
![N-(2,5-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2398438.png)





![1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone](/img/structure/B2398451.png)



![2-[(1-Methylpyrazol-3-yl)carbonylamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2398456.png)
